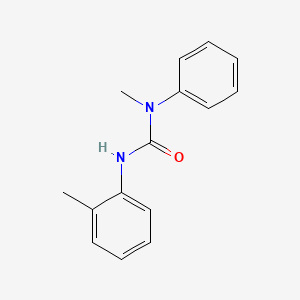
Urea, N-methyl-N'-(2-methylphenyl)-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-methyl-N’-(2-methylphenyl)-N-phenyl- is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is a carbonyl group attached to two amine groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-methyl-N’-(2-methylphenyl)-N-phenyl- can be achieved through several methods. One common approach involves the reaction of N-methyl-N-phenylamine with 2-methylphenyl isocyanate. The reaction is typically carried out in an inert solvent such as dimethylbenzene under nitrogen atmosphere to prevent oxidation. The reaction conditions include moderate temperatures (around 60-80°C) and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: Urea, N-methyl-N’-(2-methylphenyl)-N-phenyl- can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted ureas.
科学的研究の応用
Urea, N-methyl-N’-(2-methylphenyl)-N-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of urea cycle enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and resins, where it can act as a cross-linking agent.
作用機序
The mechanism of action of Urea, N-methyl-N’-(2-methylphenyl)-N-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
N-methyl-N-phenylurea: Similar structure but lacks the 2-methylphenyl group.
N-phenyl-N’-(2-methylphenyl)urea: Similar structure but lacks the N-methyl group.
N-methyl-N’-(2-methylphenyl)urea: Similar structure but lacks the N-phenyl group.
Uniqueness: Urea, N-methyl-N’-(2-methylphenyl)-N-phenyl- is unique due to the presence of both N-methyl and N-phenyl groups, along with the 2-methylphenyl group. This combination of substituents imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
86504-30-5 |
|---|---|
分子式 |
C15H16N2O |
分子量 |
240.30 g/mol |
IUPAC名 |
1-methyl-3-(2-methylphenyl)-1-phenylurea |
InChI |
InChI=1S/C15H16N2O/c1-12-8-6-7-11-14(12)16-15(18)17(2)13-9-4-3-5-10-13/h3-11H,1-2H3,(H,16,18) |
InChIキー |
VRLIECFDCLNVLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)N(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

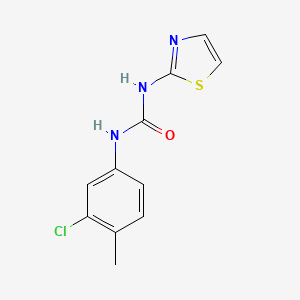
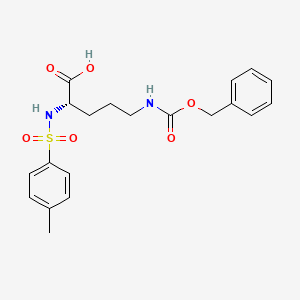
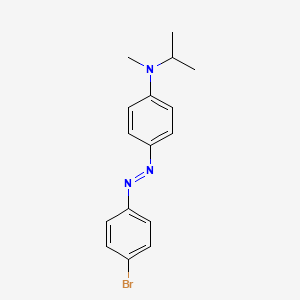
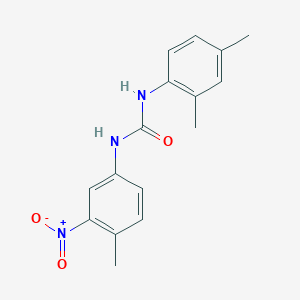

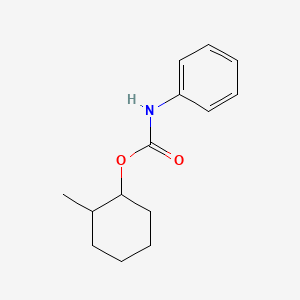
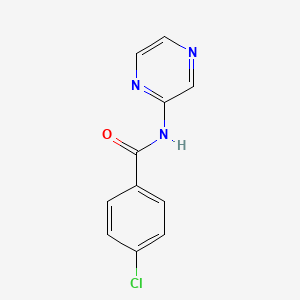
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
![Tert-butyl({(1R,2S,3R)-2-{[tert-butyl(dimethyl)silyl]oxy}-3-[(4-methoxybenzyl)oxy]-1-vinylcyclobutyl}methoxy)diphenylsilane](/img/structure/B11947431.png)


